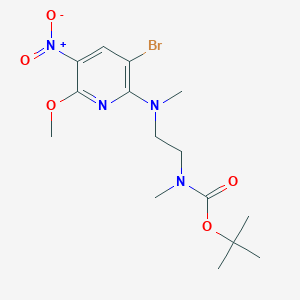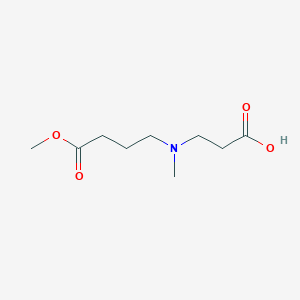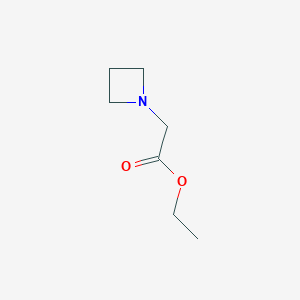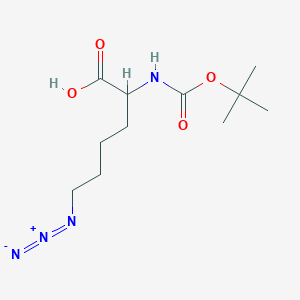![molecular formula C19H13ClN2 B13662775 2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a biphenyl group and a chloro-substituted imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and chlorination steps. A common method includes:
Condensation Reaction: 2-aminopyridine reacts with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-1/PD-L1 interaction, which is a key immune checkpoint pathway in cancer . By blocking this interaction, the compound can enhance T cell activation and promote anti-tumor immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and chloro substitution, resulting in different biological activities.
3-Chloroimidazo[1,2-a]pyridine: Similar core structure but without the biphenyl group, leading to different chemical properties.
2-([1,1’-Biphenyl]-3-yl)imidazo[1,2-a]pyridine: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the chloro substitution, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H13ClN2 |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
3-chloro-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13ClN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Clave InChI |
XWLDFNMNXYKFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)




![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)

![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)



![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
